Cas no 169044-97-7 (7-Nitroisoindolin-1-one)

7-Nitroisoindolin-1-one 化学的及び物理的性質

名前と識別子

-

- 7-Nitroisoindolin-1-one

- 7-Nitro-2,3-dihydro-isoindol-1-one

- 7-nitro-2,3-dihydroisoindol-1-one

- AKOS BBR-004674

- 7-Ntroisoindolin-1-one

- 1H-Isoindol-1-one, 2,3-dihydro-7-nitro-

- SY169922

- DTXSID50585473

- MFCD09376378

- DB-064722

- J-010502

- EN300-27479

- P18088

- AB50574

- AM20120462

- AKOS000117928

- SCHEMBL1585545

- Z235343923

- LCDQMYJTXPCJLX-UHFFFAOYSA-N

- BS-21713

- 7-NITRO-2,3-DIHYDRO-1H-ISOINDOL-1-ONE

- 169044-97-7

- CS-0043569

-

- MDL: MFCD09376378

- インチ: InChI=1S/C8H6N2O3/c11-8-7-5(4-9-8)2-1-3-6(7)10(12)13/h1-3H,4H2,(H,9,11)

- InChIKey: LCDQMYJTXPCJLX-UHFFFAOYSA-N

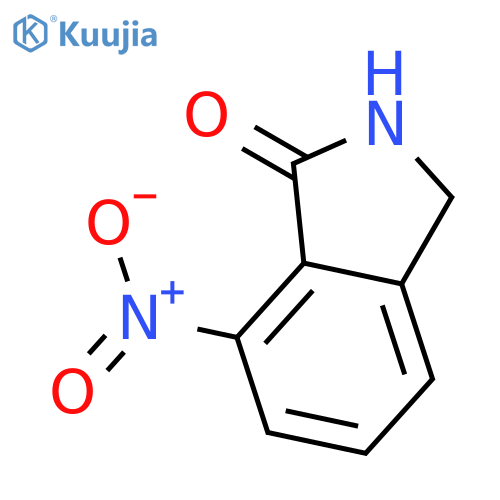

- ほほえんだ: O=[N+]([O-])C1=CC=CC2=C1C(NC2)=O

計算された属性

- せいみつぶんしりょう: 178.03784206g/mol

- どういたいしつりょう: 178.03784206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 74.9Ų

7-Nitroisoindolin-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N497930-50mg |

7-nitro-2,3-dihydroisoindol-1-one |

169044-97-7 | 50mg |

$ 135.00 | 2022-06-02 | ||

| Enamine | EN300-27479-10.0g |

7-nitro-2,3-dihydro-1H-isoindol-1-one |

169044-97-7 | 95% | 10g |

$1667.0 | 2023-06-24 | |

| TRC | N497930-10mg |

7-nitro-2,3-dihydroisoindol-1-one |

169044-97-7 | 10mg |

$ 50.00 | 2022-06-02 | ||

| TRC | N497930-100mg |

7-nitro-2,3-dihydroisoindol-1-one |

169044-97-7 | 100mg |

$ 210.00 | 2022-06-02 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0309-1g |

7-Nitro-2,3-dihydro-isoindol-1-one |

169044-97-7 | 95% | 1g |

2527.17CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0309-100mg |

7-Nitro-2,3-dihydro-isoindol-1-one |

169044-97-7 | 95% | 100mg |

1060.05CNY | 2021-05-08 | |

| Alichem | A199007055-1g |

7-Nitroisoindolin-1-one |

169044-97-7 | 95% | 1g |

$232.96 | 2022-04-02 | |

| eNovation Chemicals LLC | Y1126103-500mg |

7-Nitro-2,3-dihydro-isoindol-1-one |

169044-97-7 | 95% | 500mg |

$240 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95936-10G |

7-nitroisoindolin-1-one |

169044-97-7 | 97% | 10g |

¥ 8,797.00 | 2023-04-14 | |

| Enamine | EN300-27479-1.0g |

7-nitro-2,3-dihydro-1H-isoindol-1-one |

169044-97-7 | 95% | 1g |

$332.0 | 2023-06-24 |

7-Nitroisoindolin-1-one 関連文献

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

7-Nitroisoindolin-1-oneに関する追加情報

Introduction to 7-Nitroisoindolin-1-one (CAS No. 169044-97-7)

7-Nitroisoindolin-1-one (CAS No. 169044-97-7) is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the isoindoline class, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a nitro group at the 7-position introduces electrophilic reactivity, making it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.

The structure of 7-Nitroisoindolin-1-one features a nitro-substituted isoindoline core, which contributes to its reactivity and biological activity. The nitro group can undergo reduction to form an amine, or it can participate in nucleophilic substitution reactions, allowing for further functionalization. This flexibility makes it a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

In recent years, 7-Nitroisoindolin-1-one has been explored for its potential applications in the development of bioactive molecules. One of the most promising areas of research is its use as a precursor in the synthesis of pharmaceutical intermediates. The isoindoline scaffold is known to be present in several biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. The nitro group further enhances its utility by providing a site for chemical modification.

Recent studies have highlighted the role of 7-Nitroisoindolin-1-one in the development of anticancer agents. Researchers have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. For instance, modifications at the nitrogen position of the isoindoline ring have been shown to enhance binding affinity to specific protein targets, leading to potent cytotoxic effects.

The synthesis of 7-Nitroisoindolin-1-one typically involves nitration of isoindoline precursors under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for research purposes. Modern techniques such as catalytic hydrogenation and transition-metal-catalyzed reactions have improved yields and purity, facilitating further downstream applications.

Beyond its role as a synthetic intermediate, 7-Nitroisoindolin-1-one has also been investigated for its potential in material science applications. The unique electronic properties of the nitro-substituted isoindoline core make it suitable for use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune the electronic characteristics through structural modifications offers exciting possibilities for developing novel optoelectronic materials.

In conclusion, 7-Nitroisoindolin-1-one (CAS No. 169044-97-7) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its versatile structure and reactivity make it an invaluable tool for researchers seeking to develop new bioactive molecules and advanced materials. As synthetic methodologies continue to evolve, the potential applications of this compound are likely to expand further, solidifying its importance in modern chemical research.

169044-97-7 (7-Nitroisoindolin-1-one) 関連製品

- 2778-84-9(N-Ethyl-3-nitrophthalimide)

- 366452-97-3(4-nitro-2,3-dihydro-1H-isoindol-1-one)

- 945-23-3(N-Ethyl-2-nitrobenzamide)

- 603-62-3(3-Nitrophthalimide)

- 1933696-12-8((1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)

- 565176-99-0((2S)-1-(4-chlorophenyl)propan-2-ol)

- 2034437-16-4(6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1H-indole)

- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)

- 2097998-29-1(3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1806369-06-1(Methyl 6-iodo-4-(trifluoromethyl)picolinate)